1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene typically involves the reaction of 1,5-dichloro-2-ethoxybenzene with isopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group with the propan-2-yloxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethoxy and propan-2-yloxy groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding ketones or aldehydes.
Scientific Research Applications
1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloro-2-ethoxybenzene: Lacks the propan-2-yloxy group, making it less versatile in certain chemical reactions.
1,5-Dichloro-3-(propan-2-yloxy)benzene: Similar structure but lacks the ethoxy group, which may affect its reactivity and biological activities.
Uniqueness
1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene is unique due to the presence of both ethoxy and propan-2-yloxy groups, which provide it with distinct chemical and biological properties.
Properties
IUPAC Name |
1,5-dichloro-2-ethoxy-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O2/c1-4-14-11-9(13)5-8(12)6-10(11)15-7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBKICHRWANFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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